Tetrandrine

Cardiovascular Pharmacology Calcium Antagonism Natural Product Differentiation

Tetrandrine (CAS 23495-89-8) is the benchmark bisbenzylisoquinoline alkaloid for calcium channel and MDR research. A single C7 methoxy substitution confers 35-fold greater vascular calcium channel blockade versus fangchinoline, while achieving 95% inhibition of mIL-5 (vs. 0% for fangchinoline) and submicromolar P-gp reversal. Brain-penetrant with validated in vivo activity, this ≥98%-purity compound is essential for SAR studies, endothelium-dependent pharmacology dissection, and preclinical MDR combination therapy models.

Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
CAS No. 23495-89-8
Cat. No. B10775520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrandrine
CAS23495-89-8
Molecular FormulaC38H42N2O6
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
InChIInChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
InChIKeyWVTKBKWTSCPRNU-KYJUHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrandrine (CAS 23495-89-8) Technical Baseline and Class Positioning


Tetrandrine is a bisbenzylisoquinoline alkaloid (molecular formula C38H42N2O6) primarily extracted from the roots of Stephania tetrandra S. Moore [1]. It is classified as a calcium channel blocker with an IC50 for voltage-dependent calcium influx in the range of 1–10 μM [1]. Tetrandrine exhibits a complex multi-channel pharmacology, showing graded sensitivity across ion channel types in the following order: Ca2+-activated K+ (KCa) > T-type Ca2+ > L-type Ca2+ > N-type Ca2+ > Na+ [2]. Structurally, tetrandrine is distinguished from its closest natural congener fangchinoline by a single substitution: a methoxy (-OCH3) group at C7 versus a hydroxyl (-OH) group in fangchinoline [3].

Tetrandrine (CAS 23495-89-8) Differential Pharmacology: Why In-Class Compounds Are Not Interchangeable


Despite their near-identical bisbenzylisoquinoline scaffolds, tetrandrine and its closest analogs exhibit marked quantitative divergence in potency and target engagement. A single structural modification—a methoxy versus hydroxyl substitution at C7—confers tetrandrine with an approximately 35-fold higher potency in blocking vascular calcium channels relative to fangchinoline [1], and reverses its functional activity on certain inflammatory mediators, where tetrandrine achieves 95% inhibition of mIL-5 while fangchinoline is inert at equivalent concentrations [2]. Furthermore, tetrandrine demonstrates P-glycoprotein inhibitory activity at submicromolar concentrations that is absent or significantly weaker in many other plant-derived alkaloids [3]. These non-linear, context-dependent differences render simple in-class substitution scientifically invalid without direct comparative data.

Tetrandrine (CAS 23495-89-8) Quantitative Differentiation Against Comparators


Vascular Calcium Channel Blockade: 35-Fold Higher Potency of Tetrandrine vs. Fangchinoline

In direct head-to-head testing on isolated rat aorta smooth muscle strips, tetrandrine (TET) inhibited high K+-induced sustained contraction with an IC50 of 0.27 ± 0.05 μM (n=6), whereas fangchinoline (FAN) required a 35-fold higher concentration, exhibiting an IC50 of 9.53 ± 1.57 μM (n=6) [1]. For norepinephrine (NE)-induced contraction, tetrandrine was also substantially more potent (IC50 = 3.08 ± 0.05 μM vs. 14.20 ± 0.40 μM for fangchinoline) [1]. In conscious stroke-prone spontaneously hypertensive rats (SHRSP), intravenous bolus doses of tetrandrine (3 mg/kg) and fangchinoline (30 mg/kg) both lowered mean arterial pressure significantly, demonstrating a 10-fold dose difference required for comparable in vivo efficacy [1].

Cardiovascular Pharmacology Calcium Antagonism Natural Product Differentiation

Selective Cytokine Inhibition: Tetrandrine Uniquely Targets mIL-5 at 12.5 μM

In a comparative in vitro study, 12.5 μM tetrandrine inhibited murine interleukin-5 (mIL-5) activity by 95%, while the same concentration of fangchinoline showed no measurable effect [1]. Conversely, for human interleukin-6 (hIL-6) inhibition, the compounds exhibited less dramatic divergence, with 6 μM tetrandrine showing 86% inhibition and 4 μM fangchinoline showing 63% inhibition [1]. Notably, 100 μM fangchinoline inhibited cyclooxygenase activity by 35%, whereas tetrandrine at this concentration was completely inactive [1].

Immunology Cytokine Inhibition Anti-inflammatory Screening

P-Glycoprotein Inhibition: Tetrandrine Reverses MDR 7.6-Fold at 0.625 μM

Tetrandrine acts as a potent multidrug resistance (MDR)-reversing agent through direct binding to P-glycoprotein (P-gp). In KBv200 MDR cells, tetrandrine at 0.625 μM produced a 7.6-fold reversal of resistance to vincristine (VCR), with no effect on the sensitivity of drug-sensitive parental KB cells [1]. At 2.5 μM, tetrandrine achieved near-complete reversal of VCR resistance while maintaining >90% cell survival over 72 hours, demonstrating a favorable therapeutic window for MDR modulation [1]. In vivo, combination therapy with tetrandrine and VCR in KBv200 xenograft-bearing nude mice inhibited tumor growth by 45.7%, 61.2%, and 55.7% across three independent experiments, whereas neither agent alone produced significant tumor inhibition [1].

Cancer Pharmacology Multidrug Resistance P-glycoprotein Modulation

Superior Anti-inflammatory Potency of Tetrandrine vs. Berbamine in Human Neutrophils

In comparative in vitro studies, tetrandrine demonstrated significantly greater suppressive effects than its bisbenzylisoquinoline analog berbamine on multiple neutrophil functions: adherence, locomotion, and 3H-deoxyglucose uptake [1]. Tetrandrine also exhibited measurable antioxidant activity, whereas berbamine did not [1]. Overall, tetrandrine was determined to be superior to berbamine in most aspects of anti-inflammatory and immunosuppressive activity [1]. However, this advantage is context-dependent: in a rat subcutaneous air pouch model, tetrandrine was more potent than berbamine in suppressing PAF-induced mononuclear cell (MNC) infiltration but much less potent than berbamine in carrageenan-induced polymorphonuclear neutrophil (PMN) infiltration [2].

Immunopharmacology Neutrophil Function Bisbenzylisoquinoline Comparison

Calcium Channel Blockade: Distinct Endothelium-Dependent Profile vs. Verapamil

In rat thoracic aorta contractility assays, tetrandrine and the prototypical calcium channel blocker verapamil exhibited quantitatively distinct endothelium-dependent blockade profiles. Verapamil produced near-complete blockade (98.7 ± 0.7% in phase 1, with endothelium; n=6), whereas tetrandrine produced a more moderate blockade (63.4 ± 5.5% with endothelium, 47.7 ± 2.9% without) [1]. This differential indicates that tetrandrine blocks calcium movement from both intracellular and extracellular deposits, with its maximal effect requiring an intact endothelium [1]. In single bullfrog cardiomyocytes, tetrandrine blockade of L-type Ca2+ current (ICaL) was predominantly tonic, resembling nifedipine's profile rather than the use-dependent blockade characteristic of verapamil [2].

Vascular Pharmacology Calcium Antagonism Endothelium-Dependent Relaxation

Tetrandrine (CAS 23495-89-8) High-Value Application Scenarios for Scientific Procurement


Comparative Pharmacology Studies of Calcium Channel Blocker Selectivity

Use tetrandrine as a reference compound when differentiating between endothelium-dependent and endothelium-independent calcium antagonism. Its partial (63.4%) endothelium-dependent blockade contrasts with the near-complete (98.7%) blockade of verapamil, enabling mechanistic dissection of vascular smooth muscle regulation [1]. Additionally, tetrandrine's tonic L-type Ca2+ channel blockade profile (similar to nifedipine) versus its Na+ channel inhibition (absent in nifedipine) provides a tool for probing dual-channel pharmacology [2].

Multidrug Resistance (MDR) Reversal Screening and Combination Chemotherapy Design

Employ tetrandrine at 0.625–2.5 μM as a positive control or tool compound for P-glycoprotein (P-gp)-mediated MDR reversal assays. Its ability to produce a 7.6-fold sensitization to vincristine at submicromolar concentrations, without affecting drug-sensitive cells, makes it a benchmark for evaluating novel MDR modulators [1]. The validated in vivo activity in KBv200 xenograft models supports its use in preclinical combination therapy studies [1].

Bisbenzylisoquinoline Structure-Activity Relationship (SAR) Reference

Utilize tetrandrine as the high-potency reference in SAR studies comparing bisbenzylisoquinoline analogs. The 35-fold potency difference in vascular calcium channel blockade relative to fangchinoline—attributable solely to a C7 methoxy versus hydroxyl substitution—establishes a clear quantitative benchmark for evaluating modifications at this position [1]. Similarly, the functional divergence in cytokine inhibition (95% mIL-5 inhibition for tetrandrine vs. 0% for fangchinoline) provides a binary assay endpoint for SAR validation [2].

In Vivo Studies Requiring Brain-Penetrant Calcium Channel Blockade

Select tetrandrine for in vivo CNS studies requiring a brain-penetrant calcium channel blocker. The compound is characterized as orally active and brain-penetrant with an IC50 of 1–10 μM for voltage-dependent calcium channels [1]. Its extensive tissue distribution, with highest concentrations in lung and heart and an AUC0–∞ in liver 20-fold greater than plasma, should be considered for organ-specific targeting strategies [2].

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